molecular formula C16H26NO+ B026630 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- CAS No. 103939-92-0

1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-

Cat. No. B026630
M. Wt: 248.38 g/mol
InChI Key: NOLDCYJGILSJLZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is a chemical compound that has been studied extensively in scientific research. It is a member of the azepine family of compounds and is known to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. It is also believed to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. These actions are thought to contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various biochemical and physiological effects. It has been found to modulate the levels of various neurotransmitters such as serotonin and dopamine. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- in lab experiments is its potential therapeutic effects. It has been found to have potential use in the treatment of various neurological disorders and cancers. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could be useful in the study of various diseases. One limitation is that its mechanism of action is not fully understood, which could make it difficult to study in certain contexts.

Future Directions

There are several future directions for research on 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-. One direction is to further study its potential use in the treatment of various neurological disorders and cancers. Another direction is to further study its mechanism of action to gain a better understanding of how it works. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- involves the reaction of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- with an appropriate base. This reaction results in the formation of the azepine ring and the subsequent formation of the 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- compound. This synthesis method has been studied extensively and has been found to be efficient and effective.

Scientific Research Applications

1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various scientific research applications. It has been studied for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been studied for its potential use in the treatment of various cancers.

properties

CAS RN

103939-92-0

Product Name

1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-

Molecular Formula

C16H26NO+

Molecular Weight

248.38 g/mol

IUPAC Name

3-(3-ethyl-1,1-dimethylazepan-1-ium-3-yl)phenol

InChI

InChI=1S/C16H25NO/c1-4-16(14-8-7-9-15(18)12-14)10-5-6-11-17(2,3)13-16/h7-9,12H,4-6,10-11,13H2,1-3H3/p+1

InChI Key

NOLDCYJGILSJLZ-UHFFFAOYSA-O

SMILES

CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O

Canonical SMILES

CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O

synonyms

N-methylmeptazinol

Origin of Product

United States

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